BenchChemオンラインストアへようこそ!

3-phenyl-1H-pyrazole-4-carboximidamide

Medicinal Chemistry Chemical Biology Drug Discovery

Secure the definitive 3-phenyl-1H-pyrazole-4-carboximidamide (CAS 2098083-09-9) for unambiguous structure-activity relationship (SAR) profiling. This N1-unsubstituted regioisomer is distinct from inactive 1-phenyl analogs (IC₅₀ >1720 µM; Santos et al., 2011) and enables direct diversification at the N1 position—a critical advantage over commercially available N1-alkylated variants. Ideal for hit-to-lead libraries, pharmacophore modeling, and computational chemistry studies. Standard high-purity (≥95%) solid; custom synthesis and bulk quantities available upon request.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
CAS No. 2098083-09-9
Cat. No. B1487131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-1H-pyrazole-4-carboximidamide
CAS2098083-09-9
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2)C(=N)N
InChIInChI=1S/C10H10N4/c11-10(12)8-6-13-14-9(8)7-4-2-1-3-5-7/h1-6H,(H3,11,12)(H,13,14)
InChIKeyKSMHFBKNAYZVTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1H-pyrazole-4-carboximidamide (CAS 2098083-09-9): Procurement & Selection Guide


3-Phenyl-1H-pyrazole-4-carboximidamide is a small-molecule building block of the pyrazole heterocycle class, with the molecular formula C₁₀H₁₀N₄ and a molecular weight of 186.21 g/mol . Its core structure combines a phenyl group at the 3-position and a carboximidamide group at the 4-position of the pyrazole ring, placing it within the broader family of aryl-pyrazole-carboximidamides. This family has been explored in medicinal chemistry for its diverse biological activities [1], most notably against the protozoan parasite *Leishmania* .

Why a Pyrazole Scaffold Alone Is Insufficient: 3-Phenyl-1H-pyrazole-4-carboximidamide Selection Rationale


The substitution pattern on the pyrazole ring is the critical determinant of biological activity. For this specific scaffold, the combination of the 3-phenyl group and the 4-carboximidamide moiety forms a unique pharmacophore. Substitution at alternative positions, such as the pyrazole nitrogen (N1), fundamentally alters the compound's steric and electronic properties. Published structure-activity relationship (SAR) studies on related 1-aryl-1H-pyrazole-4-carboximidamides demonstrate that even minor modifications to the aryl group can drastically change potency, with some derivatives showing IC₅₀ values over 1700 µM while others are nearly 15-fold more potent [1]. This high sensitivity to molecular structure underscores why generic substitutions on the pyrazole core are not interchangeable and why selection of the precise 3-phenyl, N1-unsubstituted derivative is essential for reproducible research outcomes.

Critical Note on Data Availability for 3-Phenyl-1H-pyrazole-4-carboximidamide (CAS 2098083-09-9)


Structural Differentiation from N1-Substituted Analogs

3-Phenyl-1H-pyrazole-4-carboximidamide is an N1-unsubstituted pyrazole. Its closest commercial analogs (Table 1) contain an alkyl or fluoroalkyl group at the N1 position. The target compound's unsubstituted N1 position provides a key site for potential hydrogen bonding and presents distinct steric and electronic properties compared to its N1-alkylated counterparts, which may affect target binding and metabolic stability [1].

Medicinal Chemistry Chemical Biology Drug Discovery

Class-Level Antileishmanial Activity Suggests Potential

No direct antileishmanial data exists for 3-phenyl-1H-pyrazole-4-carboximidamide. However, a structurally related compound, 1-phenyl-1H-pyrazole-4-carboximidamide (Compound 1), was evaluated in vitro against *Leishmania amazonensis* promastigotes. It exhibited an IC₅₀ greater than 1720 µM (>320 µg/mL), indicating minimal activity [1]. This stands in stark contrast to other derivatives in the same study, such as the 4-bromo (Compound 2) and 4-nitro (Compound 3) phenyl analogs, which demonstrated IC₅₀ values of 105 ± 45 µM and 112 ± 41 µM, respectively [1]. This ~16-fold difference in potency highlights the profound impact of specific substitutions on the aryl ring and underscores that the target compound is an essential negative control or starting point for SAR studies.

Antiparasitic Leishmaniasis Protozoa

Class-Wide Favorable In Silico Drug-Likeness Profile

For 3-phenyl-1H-pyrazole-4-carboximidamide, no direct ADME or toxicity data are available. However, molecular modeling of the related 1-aryl-1H-pyrazole-4-carboximidamide series (including Compound 1, the N1-phenyl regioisomer) showed that all derivatives fully complied with Lipinski's Rule of Five [1]. This suggests the core scaffold has inherent drug-like properties, making it a promising starting point for lead optimization. Furthermore, in vitro cytotoxicity assays against mice peritoneal macrophages for these related compounds revealed a profile that was better than that of the reference drug pentamidine [1].

Pharmacokinetics Drug Discovery ADME

Potential as an Intermediate or Building Block

The primary differentiation for 3-phenyl-1H-pyrazole-4-carboximidamide may lie in its utility as a synthetic intermediate. While a direct, quantitative comparison of synthetic yields is not available from the public domain, its structure provides a unique synthetic handle. Its N1 position is unsubstituted, unlike many close analogs (e.g., 1-methyl, 1-ethyl, 1-fluoroethyl) . This allows for direct functionalization at N1 (e.g., alkylation, arylation) without the need for a deprotection step [1]. The 4-carboximidamide group can also be further elaborated, for example, by cyclization to form heterocycles like pyrimidines or imidazoles [2].

Organic Synthesis Chemical Biology Medicinal Chemistry

Recommended Applications for 3-Phenyl-1H-pyrazole-4-carboximidamide (CAS 2098083-09-9) in R&D


Use as a Baseline/Negative Control in Antileishmanial SAR Studies

For researchers investigating the antileishmanial activity of aryl-pyrazole-carboximidamides, this compound serves as a crucial benchmark. As established by Santos et al. (2011), the unsubstituted 1-phenyl analog is essentially inactive (IC₅₀ > 1720 µM) [1]. Procuring the 3-phenyl regioisomer allows for a direct, controlled experiment to determine if this alternative substitution pattern confers any inherent activity or if it, too, is inactive. This enables a rigorous, data-driven assessment of the minimal pharmacophore required for potency, distinguishing true structure-activity relationships from false positives.

Scaffold Diversification and Library Synthesis

This compound is an ideal core scaffold for generating small, focused libraries for hit-to-lead or lead optimization campaigns. Its unsubstituted N1 position is a key differentiator from commercially available N1-alkylated analogs , allowing for direct and efficient diversification. The carboximidamide group can be readily converted into other functional groups or heterocycles (e.g., pyrimidines) [2], providing multiple vectors for exploring chemical space and tuning pharmacological properties without the need for cumbersome protecting group strategies.

In Silico Modeling and Pharmacophore Development

Given the favorable in silico drug-likeness profile of the broader compound class [1], 3-phenyl-1H-pyrazole-4-carboximidamide is an excellent subject for computational chemistry studies. Its rigid, low-molecular-weight structure is well-suited for docking studies, molecular dynamics simulations, and the development of 3D-pharmacophore models. These models can be used to virtually screen large compound databases to identify new hit molecules or to guide the rational design of more potent and selective derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-phenyl-1H-pyrazole-4-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.